molecular formula C14H21N3O4 B8025732 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate

7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate

Cat. No.: B8025732
M. Wt: 295.33 g/mol
InChI Key: BBMMJMZFMAYRCU-UHFFFAOYSA-N
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Description

7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate: is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate typically involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA). This reaction forms the imidazo[1,5-a]pyrazine core, which is then further functionalized to introduce the tert-butyl and ethyl groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
  • tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
  • tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Uniqueness: Compared to these similar compounds, 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

7-O-tert-butyl 5-O-ethyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)7-10-6-15-9-17(10)11/h6,9,11H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMJMZFMAYRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CN=CN12)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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